

Isomurrayafoline B: A Technical Overview of a Carbazole Alkaloid

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Compound of Interest

Compound Name: *Isomurrayafoline B*

Cat. No.: *B018881*

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Abstract

Isomurrayafoline B is a naturally occurring carbazole alkaloid. This document provides a concise summary of its chemical identity. While extensive biological data and specific signaling pathways for **Isomurrayafoline B** are not readily available in publicly accessible literature, this guide presents its known chemical properties and provides a general experimental framework for the biological assessment of such natural products.

Chemical Identity

Isomurrayafoline B has been identified and characterized by various chemical and spectroscopic methods. Its unique structure forms the basis for its potential biological activities.

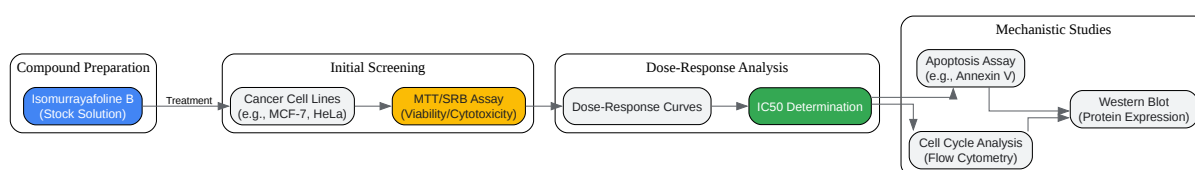
Chemical Identifier	Value	Source
CAS Number	107903-15-1	[1]
Molecular Formula	C ₁₉ H ₂₁ NO ₂	[1][2]
Molecular Weight	295.38 g/mol	[2]
IUPAC Name	7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol	[3]
InChI	InChI=1S/C19H21NO2/c1-11(2)5-6-14-18(22-4)8-7-13-15-9-12(3)17(21)10-16(15)20-19(13)14/h5,7-10,20-21H,6H2,1-4H3	[2]
InChIKey	XFLPKTCBCLWABD-UHFFFAOYSA-N	[2][3]
SMILES	<chem>COc1ccc2c([nH]c3cc(O)c(C)cc23)c1CC=C(C)C</chem>	[2]
Synonyms	Isomurrayafoline-B, 7-methoxy-3-methyl-8-(3-methylbut-2-en-1-yl)-9H-carbazol-2-ol, NSC654280	[3]

Biological Context and Potential

Carbazole alkaloids, the chemical class to which **Isomurrayafoline B** belongs, are known to exhibit a wide range of biological activities. While specific studies on **Isomurrayafoline B** are limited, related compounds have demonstrated cytotoxic effects against various cancer cell lines. The carbazole nucleus is a key pharmacophore in many biologically active molecules, and derivatives have been investigated for their potential as anticancer agents. For instance, some synthetic carbazole derivatives have been shown to induce apoptosis and inhibit angiogenesis, key processes in cancer progression. The p53 pathway is a common target for many anticancer compounds, and some carbazole derivatives have been found to exert their effects through the reactivation of this tumor suppressor pathway.

Proposed Experimental Workflow for Biological Evaluation

Given the lack of specific experimental data for **Isomurrayafoline B**, a generalized workflow for the initial biological screening of a novel natural product is proposed. This workflow is designed to assess its potential cytotoxic and anti-proliferative effects.



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Caption: A generalized experimental workflow for assessing the anticancer potential of a test compound like **Isomurrayafoline B**.

Methodologies for Proposed Workflow

Cell Culture:

- Human cancer cell lines (e.g., breast cancer line MCF-7, cervical cancer line HeLa) would be maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assay (MTT or Sulforhodamine B Assay):

- Cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of **Isomurrayafoline B** for a specified period (e.g., 24, 48, or 72 hours).

- For an MTT assay, MTT reagent is added to each well, and incubated to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is measured.
- For a Sulforhodamine B (SRB) assay, cells are fixed with trichloroacetic acid and stained with SRB dye. The bound dye is then solubilized, and the absorbance is measured.
- Cell viability is expressed as a percentage of the control (untreated cells).

IC₅₀ Determination:

- The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves generated from the cytotoxicity assay data using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

- Cells are treated with **Isomurrayafoline B** at its IC₅₀ concentration.
- After treatment, cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).
- The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis:

- Cells are treated with **Isomurrayafoline B**.
- Following treatment, cells are fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., propidium iodide).
- The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis:

- Cells are treated with **Isomurrayafoline B**, and total protein is extracted.
- Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
- The separated proteins are transferred to a membrane, which is then incubated with primary antibodies against proteins of interest (e.g., p53, Bcl-2, caspases) and subsequently with a secondary antibody.
- The protein bands are visualized using a chemiluminescence detection system.

Conclusion

Isomurrayafoline B is a structurally defined carbazole alkaloid. While specific biological data for this compound is scarce in the current literature, its chemical class suggests potential for biological activity. The provided experimental workflow offers a standard approach to begin to elucidate its pharmacological profile, particularly in the context of anticancer research. Further investigation into this and other related natural products is warranted to explore their potential as therapeutic agents.

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